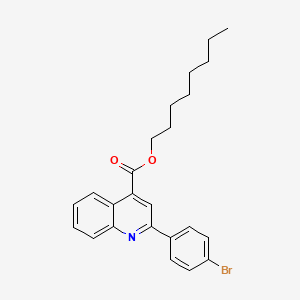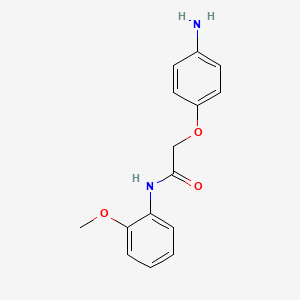
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-benzoate de 4-bromo-2-(2-isonicotinoylcarbohydrazonoyl)phényle est un composé organique complexe de formule moléculaire C20H13BrClN3O3.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-chloro-benzoate de 4-bromo-2-(2-isonicotinoylcarbohydrazonoyl)phényle implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Le processus comprend souvent les étapes suivantes :
Formation de l’hydrazone : Cela implique la réaction de l’hydrazide de l’acide isonicotinique avec un aldéhyde ou une cétone approprié pour former l’intermédiaire hydrazonique.
Estérification : La dernière étape consiste en l’estérification de l’intermédiaire hydrazonique avec l’acide 2-chlorobenzoïque en conditions acides pour obtenir le composé cible.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de sa nature spécialisée et de sa demande commerciale limitée. Les principes généraux de la synthèse organique, tels que l’optimisation des conditions réactionnelles et l’extrapolation des procédures de laboratoire, seraient applicables.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-benzoate de 4-bromo-2-(2-isonicotinoylcarbohydrazonoyl)phényle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions brome ou chlore, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou l’éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits formés
Oxydation : Oxydes ou quinones correspondants.
Réduction : Hydrazones ou amines réduites.
Substitution : Nouveaux dérivés avec des nucléophiles substitués.
4. Applications de la recherche scientifique
Le 2-chloro-benzoate de 4-bromo-2-(2-isonicotinoylcarbohydrazonoyl)phényle présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu’agent thérapeutique en raison de sa structure et de sa réactivité uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 2-chloro-benzoate de 4-bromo-2-(2-isonicotinoylcarbohydrazonoyl)phényle n’est pas entièrement compris. Il est considéré qu’il interagit avec des cibles moléculaires et des voies spécifiques, impliquant potentiellement :
Inhibition enzymatique : Le composé peut inhiber certaines enzymes, affectant les voies métaboliques.
Interaction avec l’ADN : Il peut s’intercaler dans l’ADN, perturbant les processus de réplication et de transcription.
Liaison aux récepteurs : Le composé pourrait se lier à des récepteurs spécifiques, modulant les voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoate de 4-bromo-2-(2-isonicotinoylcarbohydrazonoyl)phényle : Structure similaire, mais sans l’atome de chlore.
4-chloro-benzoate de 4-bromo-2-(2-isonicotinoylcarbohydrazonoyl)phényle : Structure similaire avec l’atome de chlore à une position différente.
Unicité
Le 2-chloro-benzoate de 4-bromo-2-(2-isonicotinoylcarbohydrazonoyl)phényle est unique en raison du positionnement spécifique des atomes de brome et de chlore, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
339271-54-4 |
|---|---|
Formule moléculaire |
C20H13BrClN3O3 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C20H13BrClN3O3/c21-15-5-6-18(28-20(27)16-3-1-2-4-17(16)22)14(11-15)12-24-25-19(26)13-7-9-23-10-8-13/h1-12H,(H,25,26)/b24-12+ |
Clé InChI |
VIGIEAZGMKYLHX-WYMPLXKRSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=NC=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)
![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)



![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)


![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)

![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)

